

Biological Effects of FADS2 Inhibition by SC-26196: A Technical Guide

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Compound of Interest

Compound Name: SC-26196

Cat. No.: B126011

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Audience: Researchers, scientists, and drug development professionals.

Abstract: Fatty Acid Desaturase 2 (FADS2) is the rate-limiting enzyme in the biosynthesis of polyunsaturated fatty acids (PUFAs), which are critical components of cellular membranes and precursors for signaling molecules. Dysregulation of FADS2 activity is implicated in various pathologies, including cancer and inflammatory diseases. **SC-26196** is a potent and selective small-molecule inhibitor of FADS2, also known as Delta-6 Desaturase ($\Delta 6D$). This document provides a comprehensive technical overview of the biological effects of FADS2 inhibition by **SC-26196**, summarizing its mechanism of action, impact on lipid metabolism, and therapeutic potential in oncology and inflammation. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways.

Mechanism of Action and Selectivity

SC-26196 acts as a direct, selective, and competitive inhibitor of the FADS2 enzyme. It specifically targets the $\Delta 6$ -desaturase activity, which is the first and rate-limiting step in converting essential fatty acids like linoleic acid (LA) and alpha-linolenic acid (ALA) into long-chain PUFAs such as arachidonic acid (AA) and eicosapentaenoic acid (EPA). Its high selectivity for FADS2 over other key desaturases like FADS1 ($\Delta 5$ desaturase) and Stearoyl-CoA Desaturase-1 (SCD-1, $\Delta 9$ desaturase) makes it a precise tool for studying the specific roles of the $\Delta 6$ -desaturation pathway.

Table 1: Inhibitory Activity and Selectivity of SC-26196

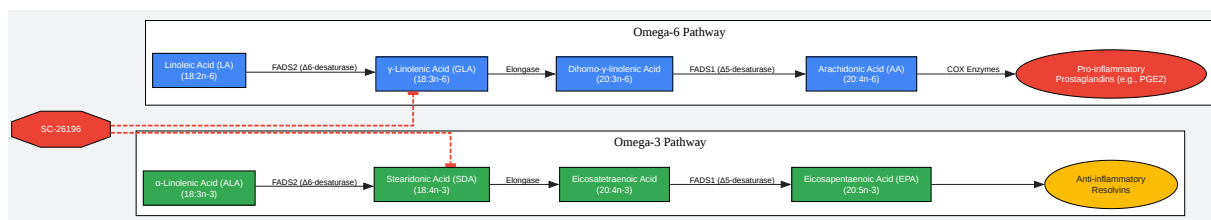
Target Enzyme	Common Name	SC-26196 IC50 (in vitro)	Reference
FADS2	$\Delta 6$ Desaturase	0.2 μM	
FADS1	$\Delta 5$ Desaturase	>200 μM	
SCD-1	$\Delta 9$ Desaturase	>200 μM	

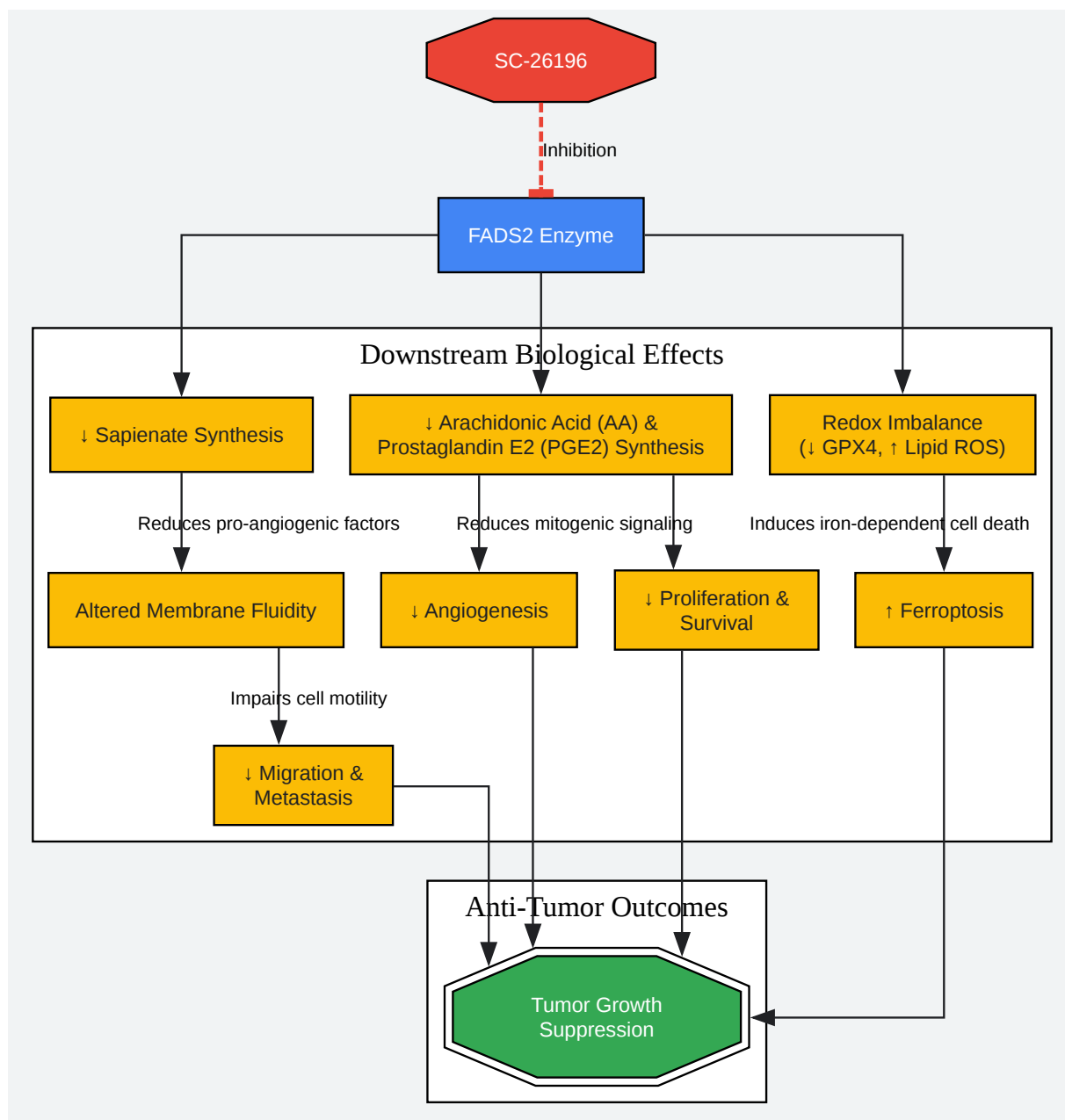
Core Biological Effects

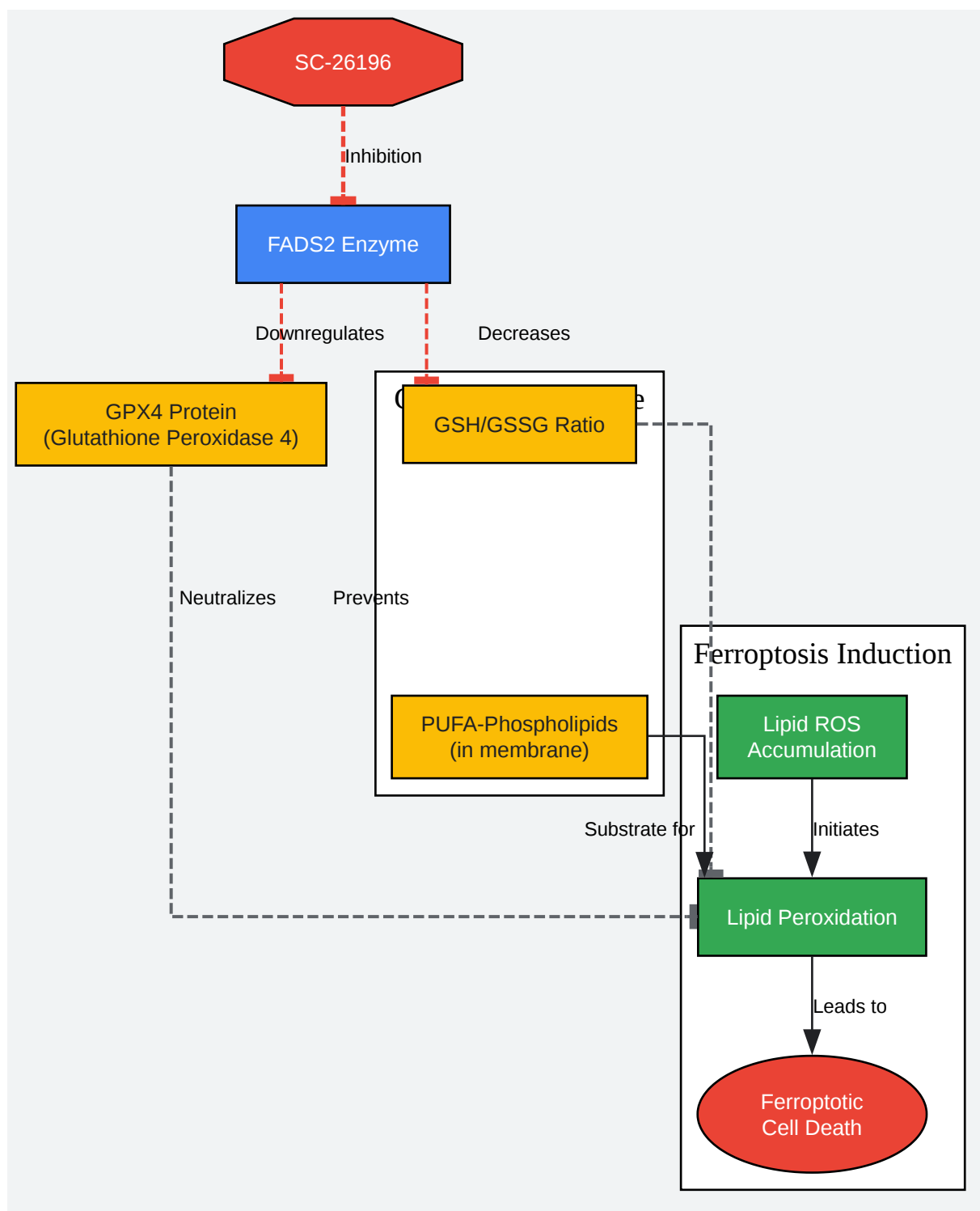
Alteration of Lipid Metabolism

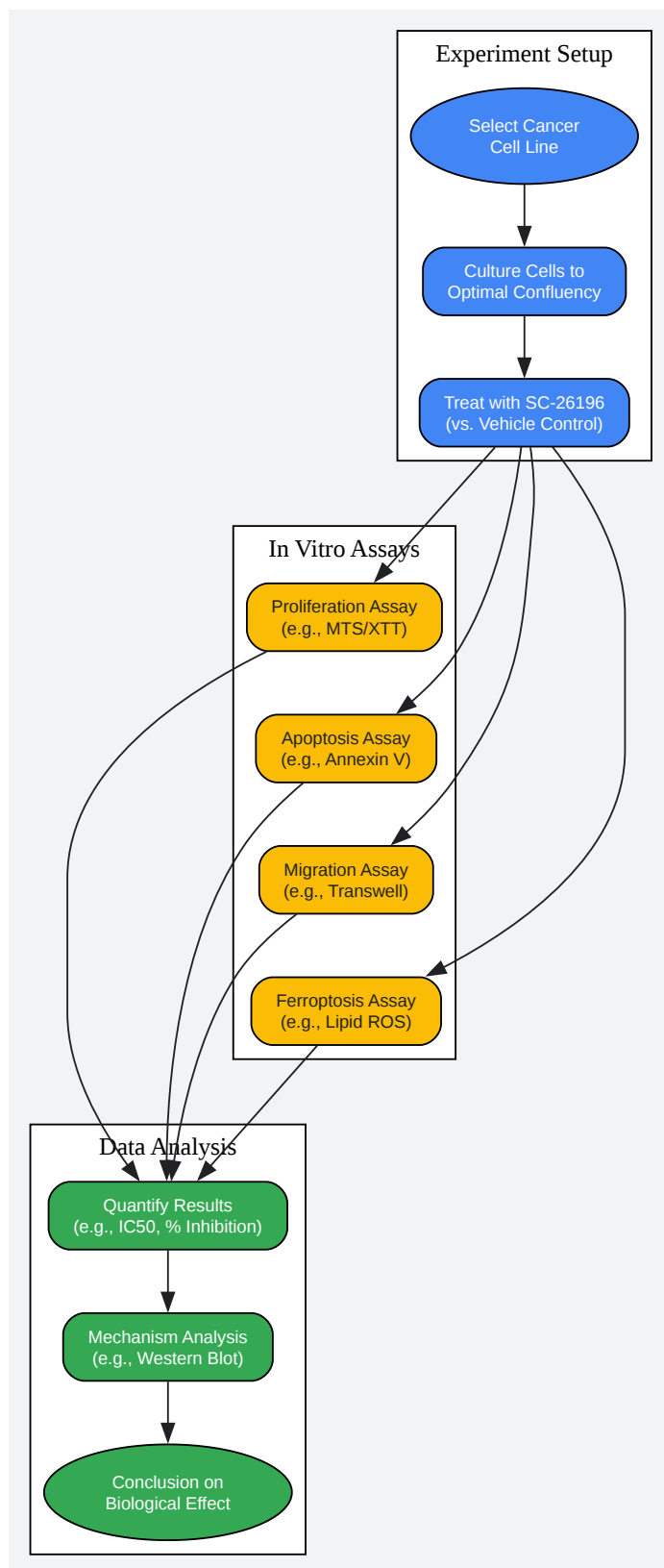
The primary biochemical effect of **SC-26196** is the significant alteration of cellular fatty acid profiles. By blocking FADS2, it prevents the desaturation of 18- and 24-carbon PUFAs. This leads to:

- **Accumulation of Precursors:** A notable increase in the levels of FADS2 substrates, particularly linoleic acid (LA, 18:2n-6).
- **Depletion of Products:** A significant decrease in the synthesis and levels of arachidonic acid (AA, 20:4n-6), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). In human cells, **SC-26196** at 2 μM inhibited the desaturation of linoleic acid by 87-95%. It also reduced the conversion of 22:5n-3 to DHA by 75%.









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